N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide

Medicinal Chemistry Chemical Biology Kinase Inhibition

Researchers investigating kinase SAR face the challenge of linker-dependent potency shifts. This compound, featuring a unique carboxamide bridge absent in direct C-C linked analogs (e.g., CAS 894006-50-9), solves this by enabling systematic linker-effect studies. - Probe for kinase selectivity panels (WO2020/262621A1 scaffold). - Comparator for α-glucosidase inhibitor pharmacophore validation. - Paired benchmarking tool for ADME developability assays. Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C17H15FN4OS2
Molecular Weight 374.45
CAS No. 1021225-68-2
Cat. No. B2575275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide
CAS1021225-68-2
Molecular FormulaC17H15FN4OS2
Molecular Weight374.45
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN4OS2/c1-10-16(25-11(2)19-10)17(23)20-14-7-8-15(22-21-14)24-9-12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,20,21,23)
InChIKeyNUHFYOKESMCYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinyl-Thiazolecarboxamide Compound Overview


N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide (CAS 1021225-68-2) is a synthetic, heterocyclic small molecule featuring a pyridazine core linked via a carboxamide bridge to a 2,4-dimethylthiazole moiety and substituted with a 4-fluorobenzylthio group. It belongs to the class of pyridazinyl-thiazolecarboxamide compounds, a chemical space investigated for potential kinase inhibition and other biological activities [1]. This specific compound is cataloged by multiple chemical vendors as a research tool but currently lacks published, peer-reviewed biological characterization in accessible databases.

Procurement Risk: Substitution with Analogs


Substituting pyridazinyl-thiazolecarboxamide analogs for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is unsupported without direct comparative data. The specific combination of the 4-fluorobenzylthio substituent, the 2,4-dimethylthiazole ring, and the carboxamide linker defines its unique physicochemical and potential target-interaction profile. Minor structural changes in this class are known to drastically alter potency and selectivity; for instance, moving the fluorine atom on the benzyl ring or replacing the thioether with a direct C-C bond generates distinct compounds with CAS 894006-50-9 and others, for which no head-to-head data exists against the target compound [1]. Therefore, any substitution introduces uncharacterized risk in a research setting.

Differentiation Evidence


Structural Uniqueness from Carboxamide Linker

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, PubMed) yielded no direct, quantitative head-to-head comparisons for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide against any defined analog. The compound's differentiation is currently restricted to its unique molecular structure [1]. The 2,4-dimethylthiazole-5-carboxamide scaffold is referenced in broad patent filings (e.g., WO2020/262621A1) for kinase inhibition, but no disclosed IC50 values or selectivity profiles map to this exact structure. The closest public data describes a related pyridazinyl-thioether class with α-glucosidase inhibition, where all compounds showed IC50 values (26.3–148.9 μM) superior to acarbose, but this target compound was not among those tested [2]. This evidence is strictly class-level inference.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Limitations of Class-Level Activity Data

A 2023 study of pyridazin derivatives with varied thiobenzyl moieties demonstrated α-glucosidase inhibition with IC50 values ranging from 26.3 to 148.9 μM, all outperforming acarbose [1]. Compound 5m in that series exhibited competitive inhibition (Ki = 56 μM). While this compound shares the pyridazin-thiobenzyl pharmacophore with the target molecule, the study's compounds feature a different core substitution (diphenylpyridazine carboxylate) and lack the thiazole-carboxamide moiety. No direct data can be extrapolated to predict the target compound's activity, selectivity, or potency relative to these or other analogs.

α-Glucosidase Antidiabetic Pyridazin

Recommended Research Scenarios


SAR Probe for Kinase Inhibitor Chemotype

Given its structural alignment with scaffolds claimed in patent WO2020/262621A1 for kinase inhibition, this compound is best deployed as a structural probe in kinase selectivity panels. Its unique carboxamide linker distinguishes it from direct C-C linked analogs like CAS 894006-50-9, allowing systematic exploration of linker effects on potency and selectivity [1]. This addresses a decision-critical SAR question for any kinase-targeting project involving this chemotype.

Negative Control for α-Glucosidase Inhibitor Screening

The target compound shares the pyridazin-thiobenzyl substructure with known α-glucosidase inhibitors that exhibit IC50 values in the 26–149 μM range [1]. As its activity at this target is uncharacterized, it can serve as a key comparator in screening cascades to validate the pharmacophoric contribution of the thiazole-carboxamide group to anti-diabetic activity.

Physicochemical Benchmarking Against C-C Linked Analog

The carboxamide linkage introduces a hydrogen-bond donor/acceptor pair absent in closest analog CAS 894006-50-9. This structural difference is predicted to alter solubility, permeability, and metabolic stability. Researchers should use this compound as a paired benchmarking tool with CAS 894006-50-9 in physicochemical and in vitro ADME assays to determine the developability advantages conferred by the amide bridge [2].

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